molecular formula C18H14N4O2S B10863028 2-(1,3-Benzodioxol-5-yl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-(1,3-Benzodioxol-5-yl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10863028
M. Wt: 350.4 g/mol
InChI Key: OHZVEUONCIXXFI-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxol-5-yl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that features a unique fusion of benzodioxole, benzothiophene, and triazolopyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzodioxol-5-yl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic synthesis. One common approach starts with the preparation of the benzodioxole moiety, followed by the construction of the benzothiophene ring system. The final steps involve the formation of the triazolopyrimidine core through cyclization reactions.

    Benzodioxole Formation: This can be achieved through the condensation of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Benzothiophene Synthesis: The benzodioxole intermediate is then subjected to a series of reactions, including halogenation and cyclization, to form the benzothiophene ring.

    Triazolopyrimidine Formation: The final step involves the cyclization of the benzothiophene intermediate with appropriate reagents to form the triazolopyrimidine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzodioxol-5-yl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce dihydro or tetrahydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Biology

Biologically, 2-(1,3-Benzodioxol-5-yl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It may act as an anticancer, antiviral, or antimicrobial agent, depending on its interaction with biological targets.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may inhibit enzyme activity, block receptor sites, or interfere with DNA/RNA synthesis, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzodioxol-5-yl)-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one
  • 2-{[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-ethyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

Compared to similar compounds, 2-(1,3-Benzodioxol-5-yl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine stands out due to its unique triazolopyrimidine core. This structural feature may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H14N4O2S

Molecular Weight

350.4 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-yl)-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

InChI

InChI=1S/C18H14N4O2S/c1-2-4-14-11(3-1)15-17-20-16(21-22(17)8-19-18(15)25-14)10-5-6-12-13(7-10)24-9-23-12/h5-8H,1-4,9H2

InChI Key

OHZVEUONCIXXFI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN4C3=NC(=N4)C5=CC6=C(C=C5)OCO6

Origin of Product

United States

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